

# Quantitative Analysis of Acid Red 111 in Solution: Application Notes and Protocols

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## Compound of Interest

Compound Name: Acid Red 111

Cat. No.: B1630594

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## Introduction

**Acid Red 111**, also known as C.I. **Acid Red 111**, is a synthetic azo dye used in various industrial applications, including the dyeing of textiles and leather, as well as in the preparation of colored inks.<sup>[1][2]</sup> Its chemical formula is C<sub>37</sub>H<sub>28</sub>N<sub>4</sub>Na<sub>2</sub>O<sub>10</sub>S<sub>3</sub>, with a molecular weight of 830.82 g/mol.<sup>[1]</sup> The quantitative determination of **Acid Red 111** in solutions is crucial for quality control, wastewater monitoring, and research applications. This document provides detailed application notes and protocols for the quantitative analysis of **Acid Red 111** using UV-Visible Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

## Physicochemical Properties of Acid Red 111

A summary of the key physicochemical properties of **Acid Red 111** is presented in the table below.

Property	Value
Synonyms	C.I. 23266, Acid Scarlet F-3GL, Weak Acid Scarlet FGN
CAS Number	6358-57-2
Molecular Formula	C37H28N4Na2O10S3 <sup>[1]</sup>
Molecular Weight	830.82 g/mol <sup>[1]</sup>
Appearance	Yellowish-red powder
Solubility	Soluble in water <sup>[3]</sup>

## Quantitative Analysis Methods

Two primary methods are recommended for the quantitative analysis of **Acid Red 111** in solution: UV-Visible Spectrophotometry for rapid and simple quantification, and High-Performance Liquid Chromatography (HPLC) for higher sensitivity and selectivity, especially in complex matrices.

### UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a straightforward and cost-effective method for determining the concentration of **Acid Red 111** in aqueous solutions. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

### Experimental Protocol: UV-Visible Spectrophotometry

Objective: To determine the concentration of **Acid Red 111** in a solution using a UV-Vis spectrophotometer.

Materials:

- **Acid Red 111** reference standard

- Deionized water
- Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)
- Pipettes
- UV-Vis Spectrophotometer
- Quartz or glass cuvettes

Procedure:

- Preparation of Stock Solution (100 mg/L):
  - Accurately weigh 10.0 mg of **Acid Red 111** reference standard.
  - Dissolve it in a small amount of deionized water in a beaker.
  - Quantitatively transfer the solution to a 100 mL volumetric flask.
  - Fill the flask to the mark with deionized water and mix thoroughly.
- Preparation of Standard Solutions:
  - Prepare a series of standard solutions with concentrations ranging from 1 mg/L to 20 mg/L by diluting the stock solution with deionized water.
- Determination of Maximum Absorbance ( $\lambda_{\text{max}}$ ):
  - Take one of the standard solutions (e.g., 10 mg/L) and scan its absorbance in the wavelength range of 400-700 nm using the spectrophotometer.
  - Identify the wavelength at which the maximum absorbance occurs. This is the  $\lambda_{\text{max}}$ . For red acid dyes, this is typically in the range of 500-530 nm. Based on similar azo dyes, a starting wavelength of approximately 505 nm can be used for initial measurements.[\[4\]](#)
- Calibration Curve Construction:
  - Set the spectrophotometer to the determined  $\lambda_{\text{max}}$ .

- Use deionized water as a blank to zero the instrument.
- Measure the absorbance of each standard solution.
- Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.

- Sample Analysis:
  - Measure the absorbance of the unknown **Acid Red 111** solution at the  $\lambda_{\text{max}}$ .
  - Determine the concentration of **Acid Red 111** in the sample by interpolating its absorbance on the calibration curve or by using the equation of the line obtained from the linear regression of the calibration data.

Data Presentation:

Concentration (mg/L)	Absorbance at $\lambda_{\text{max}}$ (e.g., 505 nm)
Standard 1	A1
Standard 2	A2
Standard 3	A3
Standard 4	A4
Standard 5	A5
Unknown Sample	A_unknown

## High-Performance Liquid Chromatography (HPLC)

HPLC offers superior separation and quantification capabilities, making it ideal for analyzing **Acid Red 111** in complex samples where other compounds might interfere with UV-Vis measurements. A reverse-phase HPLC method with a Diode Array Detector (DAD) or a UV-Vis detector is recommended.

# Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration of **Acid Red 111** in a solution using HPLC.

## Materials and Instrumentation:

- HPLC system with a gradient pump, autosampler, column oven, and DAD or UV-Vis detector
- Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
- **Acid Red 111** reference standard
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid or ammonium acetate (for mobile phase modification)
- Volumetric flasks and pipettes
- Syringe filters (0.45 µm)

## Procedure:

- Preparation of Mobile Phase:
  - Mobile Phase A: 0.1% formic acid in water.
  - Mobile Phase B: 0.1% formic acid in acetonitrile.
  - Degas the mobile phases before use.
- Preparation of Standard Solutions:
  - Prepare a stock solution of **Acid Red 111** (e.g., 100 mg/L) in the initial mobile phase composition.

- Prepare a series of working standard solutions by diluting the stock solution to concentrations appropriate for constructing a calibration curve (e.g., 0.5 - 50 mg/L).
- Filter all standard solutions through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
  - Column: C18 (4.6 x 150 mm, 5 µm)
  - Mobile Phase: A gradient elution is recommended for optimal separation. A typical starting point could be:
    - 0-2 min: 10% B
    - 2-15 min: 10% to 90% B (linear gradient)
    - 15-17 min: 90% B (isocratic)
    - 17-18 min: 90% to 10% B (linear gradient)
    - 18-25 min: 10% B (isocratic for column re-equilibration)
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 20 µL
  - Column Temperature: 30 °C
  - Detection: DAD or UV-Vis detector set at the  $\lambda_{\text{max}}$  of **Acid Red 111** (approximately 505 nm).[4]
- Calibration and Sample Analysis:
  - Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.
  - Inject the filtered unknown sample.

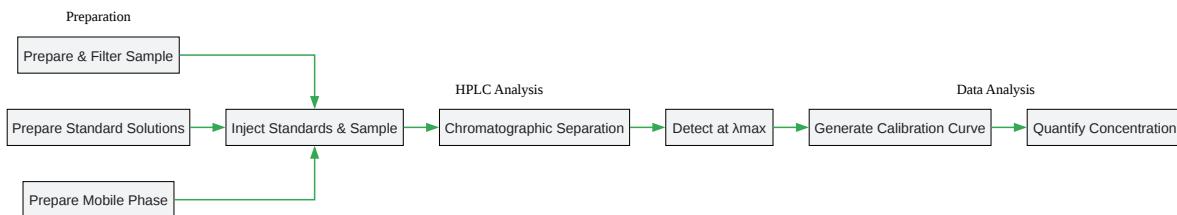
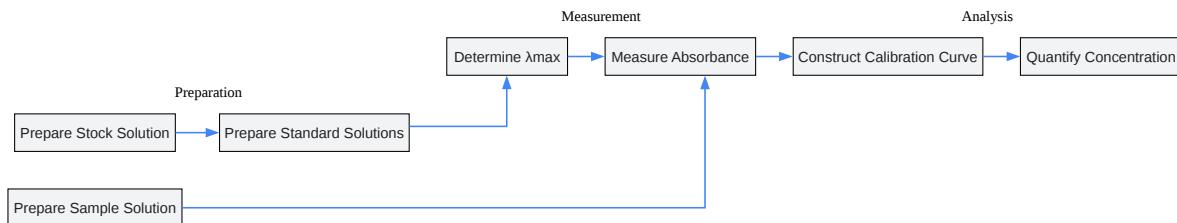
- Quantify the amount of **Acid Red 111** in the sample by comparing its peak area to the calibration curve.

Data Presentation:

Concentration (mg/L)	Peak Area
Standard 1	Area1
Standard 2	Area2
Standard 3	Area3
Standard 4	Area4
Standard 5	Area5
Unknown Sample	Area_unknown

## Visualizations

### Experimental Workflow for UV-Vis Spectrophotometry



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- To cite this document: BenchChem. [Quantitative Analysis of Acid Red 111 in Solution: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1630594#quantitative-analysis-of-acid-red-111-concentration-in-solution>

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